5-Amino-3,3-dimethylindolin-2-one
Description
5-Amino-3,3-dimethylindolin-2-one is an indolinone derivative characterized by a bicyclic structure with an amino group at the 5-position and two methyl groups at the 3-position.
Properties
IUPAC Name |
5-amino-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOWWRUCCAUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 3,3-dimethyl-2-oxindole with an amine source. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized indolin-2-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Amino-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Indolinone Derivatives
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Positional Isomerism: The 5-amino and 6-amino isomers (e.g., 6-Amino-3,3-dimethylindolin-2-one) exhibit distinct electronic and steric profiles due to amino group placement, influencing reactivity in substitution or coupling reactions .
- N-Alkylation: Derivatives like 5-Amino-1-ethyl-3,3-dimethylindolin-2-one introduce alkyl chains on the indolinone nitrogen, which may improve lipophilicity and pharmacokinetic properties .
Biological Activity
5-Amino-3,3-dimethylindolin-2-one is a compound belonging to the indolin-2-one family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.
Overview
This compound exhibits unique structural characteristics that contribute to its biological activity. Its specific substitution pattern allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.
Target of Action
This compound primarily acts as an acetylcholine esterase (AChE) inhibitor , which may enhance acetylcholine levels in the brain, potentially improving nerve signal transmission. Similar compounds have shown cytotoxic effects against various human cancer cell lines, suggesting a role in cancer therapy.
Biochemical Pathways
this compound influences several metabolic pathways by interacting with enzymes and cofactors. It modulates cellular functions by altering gene expression and cellular metabolism through specific signaling pathways.
Cellular Effects
Research indicates that this compound affects cell signaling pathways and gene expression patterns. It can activate or inhibit specific pathways, leading to significant changes in cellular metabolism and function.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity. It is transported through various mechanisms and directed to specific organelles or compartments where it exerts its effects.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines; potential for use in cancer therapy. |
| Antimicrobial Activity | Shows promising antibacterial properties against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory Effects | Potential application in reducing inflammation based on related indolin derivatives. |
Case Studies
-
Anticancer Studies
In vitro studies demonstrated that this compound has significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of indolin-2-one have shown effectiveness in inhibiting tumor growth in xenograft models . -
Antimicrobial Studies
Related compounds have been evaluated for their antimicrobial activity. In one study, certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ampicillin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. Lower doses tend to enhance cellular function and metabolism, while higher doses may lead to cytotoxic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
